unc569

Catalog No.
S548424
CAS No.
M.F
C22H29FN6
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
unc569

Product Name

unc569

IUPAC Name

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine

Molecular Formula

C22H29FN6

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27)

InChI Key

OGEBRHQLRGFBNV-UHFFFAOYSA-N

SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

solubility

Soluble in DMSO, not in water

Synonyms

UNC569, UNC569, UNC 569

Canonical SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F

The exact mass of the compound 1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine is 396.24377 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNC569 (CAS 1350547-65-7) is a potent, reversible, and ATP-competitive inhibitor of the TAM family receptor tyrosine kinases, primarily targeting MerTK (IC50 = 2.9 nM) with approximately 10-fold selectivity over Axl and Tyro3 [1]. As the first-in-class small-molecule MerTK inhibitor, it features a pyrazolopyrimidine scaffold that has served as the foundational template for subsequent TAM inhibitor development [2]. While newer analogs offer enhanced oral bioavailability or altered selectivity profiles, UNC569 remains the definitive procurement choice for structural biology workflows, baseline in vitro assay calibration, and comparative structure-activity relationship (SAR) studies in acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumor (AT/RT) models [1].

Procuring a generic pan-TAM inhibitor or a next-generation analog (e.g., UNC2025) as a direct substitute for UNC569 introduces critical workflow failures in structural and comparative studies. Unlike pyrrolopyrimidine derivatives such as UNC2025, which have failed to yield stable co-crystal structures with MerTK, the pyrazolopyrimidine core of UNC569 successfully co-crystallizes with the MerTK kinase domain, making it an indispensable tool for X-ray crystallography and computational docking[1]. Furthermore, substituting UNC569 with highly selective analogs eliminates the specific baseline TAM-family polypharmacology required to calibrate cellular assays and evaluate the incremental target engagement of novel compounds [2].

Co-Crystallization Suitability and Structural Resolution

UNC569 is uniquely suited for structural biology applications involving the MerTK kinase domain. While attempts to obtain an X-ray co-crystal structure using the advanced pyrrolopyrimidine analog UNC2025 have failed, UNC569 successfully forms a stable complex with the MerTK protein kinase domain, resolved at 2.69 Å [1]. This makes UNC569 the mandatory physical probe for validating molecular docking models and guiding the rational design of macrocyclic or next-generation inhibitors.

Evidence DimensionX-ray co-crystal structure resolution with MerTK
Target Compound DataSuccessfully resolved at 2.69 Å
Comparator Or BaselineUNC2025 (Crystallization failed)
Quantified DifferenceUNC569 yields a stable, high-resolution crystal structure, whereas the comparator fails to crystallize.
ConditionsMerTK protein kinase domain co-crystallization

Buyers conducting X-ray crystallography or computational docking must procure UNC569 as the proven co-crystallization ligand to ensure structural resolution.

Baseline Cellular Target Engagement in ALL Models

In cellular assays evaluating Mer autophosphorylation, UNC569 provides a well-characterized, moderate-potency baseline that is essential for benchmarking newer inhibitors. In 697 B-cell ALL lines, UNC569 inhibits Mer phosphorylation with an IC50 of 141 nM [1], compared to the highly optimized UNC1062 which achieves an IC50 of 6.4 nM [2]. This established 141 nM baseline allows researchers to accurately quantify improvements in cell permeability and intracellular target binding when screening novel pyrazolopyrimidine or pyrrolopyrimidine derivatives.

Evidence DimensionInhibition of Mer autophosphorylation (IC50)
Target Compound Data141 nM
Comparator Or BaselineUNC1062 (6.4 nM)
Quantified DifferenceUNC569 provides a ~22-fold higher IC50 baseline, representing the unoptimized first-in-class standard.
ConditionsIntact 697 B-cell acute lymphoblastic leukemia (ALL) cells, 1 hour treatment

Procuring UNC569 provides the necessary moderate-potency control required to validate the enhanced cellular efficacy of next-generation pipeline compounds.

Scaffold-Specific Physicochemical Properties

The pyrazolopyrimidine scaffold of UNC569 exhibits distinct physicochemical properties compared to its pyrrolopyrimidine successors, which is critical for comparative formulation and SAR studies. UNC569 possesses a higher melting point (234.2–234.6 °C) compared to the pyrrolopyrimidine core of the UNC2025 precursor (215.4–216.2 °C), which correlates with its lower aqueous solubility during DMPK formulation [1]. Procuring UNC569 is therefore necessary for medicinal chemists who need the original high-melting-point pyrazolopyrimidine reference to benchmark solubility-enhancing structural modifications.

Evidence DimensionMelting Point (Physicochemical stability/solubility indicator)
Target Compound Data234.2–234.6 °C
Comparator Or BaselinePyrrolopyrimidine analog (UNC2025 precursor) (215.4–216.2 °C)
Quantified Difference~18 °C higher melting point for UNC569
ConditionsSolid-state characterization of the free base

This physical property differential makes UNC569 the required baseline material for evaluating the success of scaffold-hopping strategies aimed at improving drug solubility.

Structural Biology and X-ray Crystallography

As the proven ligand for MerTK co-crystallization (yielding 2.69 Å resolution where newer analogs fail), UNC569 is the required compound for structural validation and computational docking workflows [1].

Baseline Calibration in in vitro ALL Assays

UNC569 is the optimal reference standard for measuring Mer autophosphorylation inhibition (IC50 = 141 nM) in 697 B-cell and Jurkat T-cell lines, allowing quantification of incremental improvements in novel compounds [2].

Scaffold-Hopping and SAR Benchmarking

Due to its distinct pyrazolopyrimidine core and specific physicochemical profile (melting point ~234 °C), UNC569 serves as the essential baseline for medicinal chemistry programs aiming to improve the solubility and PK properties of TAM kinase inhibitors[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

396.24377311 g/mol

Monoisotopic Mass

396.24377311 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Christoph S, Deryckere D, Schlegel J, Frazer JK, Batchelor LA, Trakhimets AY, Sather S, Hunter DM, Cummings CT, Liu J, Yang C, Kireev D, Simpson C, Norris-Drouin J, Hull-Ryde EA, Janzen WP, Johnson GL, Wang X, Frye SV, Earp HS 3rd, Graham DK. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo. Mol Cancer Ther. 2013 Nov;12(11):2367-77. doi: 10.1158/1535-7163.MCT-13-0040. Epub 2013 Aug 30. PubMed PMID: 23997116; PubMed Central PMCID: PMC3823742.

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